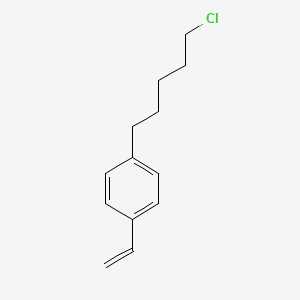
1-(5-Chloropentyl)-4-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropentyl)-4-vinylbenzene: is an organic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes a chlorinated pentyl chain attached to a vinylbenzene moiety, which contributes to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropentyl)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with 5-chloropentyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-(5-Chloropentyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products:
Oxidation: Formation of this compound alcohol or ketone derivatives.
Reduction: Formation of 1-(5-chloropentyl)-4-ethylbenzene.
Substitution: Formation of 1-(5-azidopentyl)-4-vinylbenzene or 1-(5-thiopentyl)-4-vinylbenzene.
科学的研究の応用
Chemistry: 1-(5-Chloropentyl)-4-vinylbenzene is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new synthetic cannabinoids and other bioactive compounds .
Biology: In biological research, this compound is studied for its interactions with cannabinoid receptors (CB1 and CB2). It helps in understanding the structure-activity relationships of synthetic cannabinoids and their effects on the endocannabinoid system .
Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic applications, such as pain management and anti-inflammatory effects. its use is limited due to potential side effects and toxicity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new synthetic routes for the production of high-value chemicals .
作用機序
1-(5-Chloropentyl)-4-vinylbenzene exerts its effects primarily through its interaction with cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates G protein-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This results in the modulation of neurotransmitter release and various physiological effects, such as analgesia and anti-inflammatory responses .
類似化合物との比較
JWH-018: A synthetic cannabinoid with a similar structure but lacks the chlorinated pentyl chain.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the pentyl chain.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain.
Uniqueness: 1-(5-Chloropentyl)-4-vinylbenzene is unique due to the presence of the chlorinated pentyl chain, which influences its binding affinity and selectivity for cannabinoid receptors.
特性
分子式 |
C13H17Cl |
|---|---|
分子量 |
208.72 g/mol |
IUPAC名 |
1-(5-chloropentyl)-4-ethenylbenzene |
InChI |
InChI=1S/C13H17Cl/c1-2-12-7-9-13(10-8-12)6-4-3-5-11-14/h2,7-10H,1,3-6,11H2 |
InChIキー |
DNEJNZRRQWEVNJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)
![6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353586.png)
![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
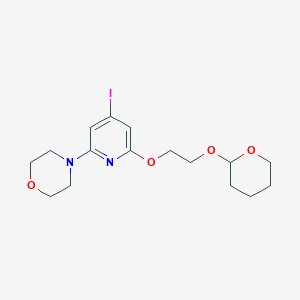
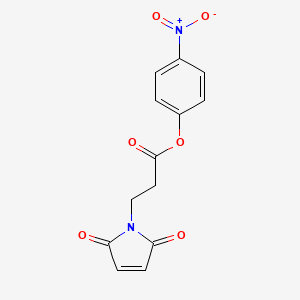
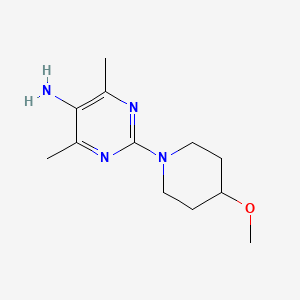
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
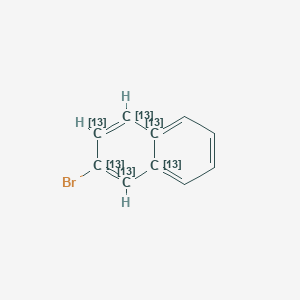
![2-Bromo-4-chlorodibenzo[b,d]thiophene](/img/structure/B13353642.png)

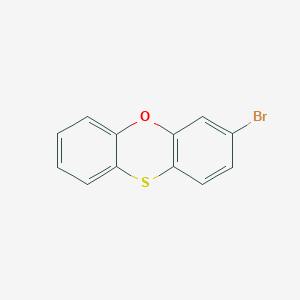
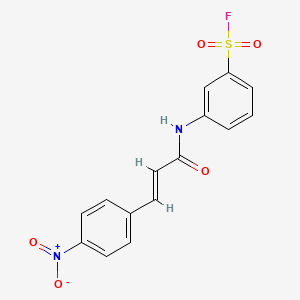
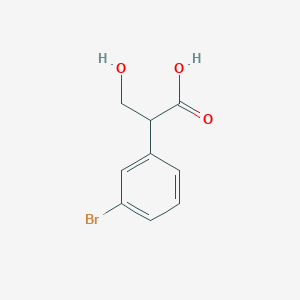
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
